1-Hexadecylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

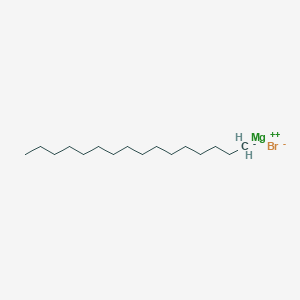

1-Hexadecylmagnesium bromide is an organometallic compound with the formula C₁₆H₃₃BrMg. It belongs to the class of Grignard reagents, which are highly reactive and versatile compounds used in a wide range of chemical reactions. These reagents are known for their ability to form carbon-carbon bonds, making them invaluable in organic synthesis .

Preparation Methods

1-Hexadecylmagnesium bromide is typically prepared through the Grignard reaction, which involves the reaction of an alkyl bromide with magnesium metal in an anhydrous ether solvent. The general reaction is as follows:

R-Br+Mg→R-MgBr

For this compound, the specific reaction involves hexadecyl bromide and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Chemical Reactions Analysis

1-Hexadecylmagnesium bromide, like other Grignard reagents, undergoes a variety of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols after protonation.

Reaction with Epoxides: It adds to the less-substituted side of epoxides, forming alcohols.

Carboxylation: It reacts with carbon dioxide to form carboxylic acids after acid workup.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and low temperatures to control the reactivity of the Grignard reagent. Major products formed from these reactions include primary, secondary, and tertiary alcohols, as well as carboxylic acids .

Scientific Research Applications

1-Hexadecylmagnesium bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It is used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is used in the synthesis of biologically active compounds for research in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-Hexadecylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon being nucleophilic. This allows it to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a nucleophilic addition mechanism, followed by protonation to yield the final product .

Comparison with Similar Compounds

1-Hexadecylmagnesium bromide can be compared with other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium bromide. While all Grignard reagents share similar reactivity, this compound is unique due to its long alkyl chain, which can impart different physical properties and reactivity patterns compared to shorter-chain or aromatic Grignard reagents. Similar compounds include:

- Methylmagnesium Bromide (CH₃MgBr)

- Phenylmagnesium Bromide (C₆H₅MgBr)

- Ethylmagnesium Bromide (C₂H₅MgBr)

These compounds differ in their alkyl or aryl groups, which can influence their reactivity and applications in organic synthesis .

Biological Activity

1-Hexadecylmagnesium bromide, a Grignard reagent, is primarily known for its applications in organic synthesis. However, recent studies have begun to explore its biological activity, particularly concerning its antimicrobial and potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

This compound is synthesized by reacting magnesium turnings with 1-bromohexadecane in diethyl ether. The general reaction can be represented as follows:

where R is the hexadecyl group. This compound serves as a nucleophile in various organic reactions, including the addition to carbonyl compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, in a study examining polymer blends containing ionic liquids, the compound demonstrated significant antibacterial activity when incorporated into films tested against common pathogens.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The inhibition zones indicate that this compound can effectively hinder bacterial growth, making it a candidate for further exploration as an antimicrobial agent.

Cytotoxicity and Therapeutic Potential

While the primary use of Grignard reagents like this compound is in organic synthesis, their cytotoxic effects have been investigated. A study focused on the cytotoxic properties of related compounds revealed that modifications in alkyl chain length could influence biological activity. The lengthening of the alkyl chain generally increased lipophilicity, enhancing cellular penetration and potentially increasing cytotoxic effects against cancer cell lines.

Table 2: Cytotoxicity Assessment of Related Compounds

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Hexadecyl derivative | 72 ± 5 | PC3 (Prostate Cancer) | |

| Octadecyl derivative | 65 ± 4 | DU145 (Prostate Cancer) |

These findings suggest that while this compound may not be directly tested for cytotoxicity, its structural relatives exhibit promising anticancer properties.

Study on Ionic Liquid Blends

A notable investigation involved blending ionic liquids with polymers to assess their antibacterial properties. The study found that incorporating this compound into polyvinyl chloride (PVC) films resulted in enhanced antibacterial activity compared to control samples. The blends exhibited significant inhibition against Staphylococcus aureus, reinforcing the potential of this compound in developing antimicrobial materials .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its antimicrobial action may involve disruption of bacterial membranes or interference with metabolic processes. Further research is needed to elucidate these mechanisms and confirm the compound's safety profile for potential therapeutic applications.

Properties

IUPAC Name |

magnesium;hexadecane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33.BrH.Mg/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;;/h1,3-16H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVTZWGZGMHAKF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.